N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that features a nitrophenyl group, a phenylfuran moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Nitration of Phenylamine: The starting material, phenylamine, undergoes nitration to form 2-nitrophenylamine.
Furan Ring Formation: The furan ring is synthesized separately, often starting from furfural, which undergoes a series of reactions to form 5-phenylfuran.
Amide Bond Formation: The final step involves coupling the 2-nitrophenylamine with the 5-phenylfuran derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and furan ring formation, and automated systems for amide bond coupling to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the phenylfuran moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-3-phenylpropanamide: Lacks the furan ring, which may affect its biological activity and chemical reactivity.
N-(2-aminophenyl)-3-(5-phenylfuran-2-yl)propanamide:
Uniqueness
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to the presence of both a nitrophenyl group and a phenylfuran moiety. This combination allows for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-16-8-4-5-9-17(16)21(23)24)13-11-15-10-12-18(25-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXQBPAGYXMOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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